1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate
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Overview
Description
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate involves several steps. One common synthetic route includes the nitration of naphthalene to form 4-nitronaphthalene, followed by its reaction with ethyl piperidine-4-carboxylate under specific conditions. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like ethanol. Major products formed from these reactions include amino derivatives and substituted piperidine compounds.
Scientific Research Applications
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their pharmacological activities, and this compound may have potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The piperidine moiety is known to interact with various receptors and enzymes, leading to its pharmacological effects .
Comparison with Similar Compounds
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate: Similar in structure but with different substituents.
Piperidine-4-carboxylate derivatives: These compounds share the piperidine core but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of the nitronaphthalene and piperidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(4-nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-12(24-18(21)13-8-10-19-11-9-13)14-6-7-17(20(22)23)16-5-3-2-4-15(14)16/h2-7,12-13,19H,8-11H2,1H3 |
InChI Key |
YAGXAZBSHLXSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-])OC(=O)C3CCNCC3 |
Origin of Product |
United States |
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